molecular formula C20H22Cl2N4O B7534270 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea

1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea

Cat. No. B7534270
M. Wt: 405.3 g/mol
InChI Key: WFAUZRSUOWOCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea, also known as CDK inhibitor CYC065, is a small molecule drug that has been extensively researched for its potential role in cancer treatment. This compound belongs to the class of cyclin-dependent kinase (CDK) inhibitors, which are molecules that target CDKs, a family of proteins that play a critical role in cell division and proliferation.

Mechanism of Action

1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 exerts its anti-cancer effects by inhibiting the activity of 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea2 and 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea9. 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea2 is a protein that plays a critical role in the G1/S transition of the cell cycle, while 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea9 is involved in the regulation of transcription elongation. By inhibiting these proteins, 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition.
Biochemical and Physiological Effects
1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 has been shown to have a number of biochemical and physiological effects in cancer cells. In preclinical studies, this compound has been found to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 has also been shown to inhibit tumor growth in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 is its selectivity for 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea2 and 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea9, which makes it a promising candidate for cancer treatment. However, like all drugs, 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 has limitations. One limitation is its potential toxicity, which can limit its use in clinical settings. Additionally, the effectiveness of 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 may vary depending on the type of cancer being treated.

Future Directions

There are a number of potential future directions for research on 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065. One area of interest is the development of combination therapies that combine 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065. Finally, further research is needed to determine the optimal dosing and administration schedule for 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 in clinical settings.

Synthesis Methods

The synthesis of 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 involves a multi-step process that begins with the reaction of 3-cyano-1-cyclohexyl-4,5-dimethylpyrrole-2-carbaldehyde with 3,4-dichloroaniline to form the corresponding urea derivative. The resulting intermediate is then subjected to a series of reactions, including alkylation and cyclization, to yield the final product.

Scientific Research Applications

1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can selectively inhibit 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea2 and 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea9, two key regulators of cell proliferation and transcription, respectively. By inhibiting these proteins, 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition.

properties

IUPAC Name

1-(3-cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N4O/c1-12-13(2)26(15-6-4-3-5-7-15)19(16(12)11-23)25-20(27)24-14-8-9-17(21)18(22)10-14/h8-10,15H,3-7H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAUZRSUOWOCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.